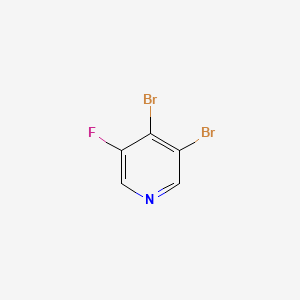

3,4-Dibromo-5-fluoropyridine

説明

特性

IUPAC Name |

3,4-dibromo-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVNORXSGJINCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717821 | |

| Record name | 3,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260843-59-1 | |

| Record name | 3,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 5-Fluoropyridine

The direct bromination of 5-fluoropyridine using brominating agents such as HBr/H₂O₂ or Br₂ in acidic media has been explored. In a method adapted from CN109134358B, pyridine derivatives undergo bromination at elevated temperatures (110–120°C) with ammonium bromide (NH₄Br) and H₂O₂ as oxidizing agents. For 5-fluoropyridine, this approach may yield 3,4-dibromo-5-fluoropyridine, though regioselectivity remains a challenge. Typical conditions involve:

-

Reagents : HBr (48%), H₂O₂ (30%), NH₄Br

-

Solvent : Water or tert-butyl methyl ether

-

Temperature : 110–120°C

-

Reaction Time : 5–8 hours

Yields for analogous dibromopyridines under these conditions range from 24% to 59.9%, with lower selectivity observed for meta-substituted products.

Fluorination of Dibromopyridine Precursors

An alternative route involves fluorinating 3,4-dibromopyridine using fluorinating agents like Selectfluor™ or KF. This method, though less common, avoids competing bromination-fluorination equilibria. For example, CN113354638A demonstrates fluorination via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents:

-

Reagents : KF, 18-crown-6

-

Solvent : DMF or DMSO

-

Temperature : 80–100°C

-

Reaction Time : 12–24 hours

This method achieves moderate yields (50–65%) but requires anhydrous conditions and elevated temperatures.

Stepwise Halogenation via Diazotization Intermediates

Diazotization of 4-Amino-5-fluoropyridine

A regioselective pathway involves diazotizing 4-amino-5-fluoropyridine to introduce bromine at the 3-position. Adapted from CN102924369A, this method uses NaNO₂/H₂SO₄ to generate a diazonium intermediate, which is then treated with CuBr or HBr:

-

Diazotization :

-

Reagents : NaNO₂ (1.2 equiv), H₂SO₄ (30–60%)

-

Temperature : 0–5°C

-

Reaction Time : 30 minutes

-

-

Bromination :

-

Reagents : CuBr (2.0 equiv)

-

Solvent : H₂O/CHCl₃

-

Temperature : 25–40°C

-

This two-step process yields this compound with 65–83% efficiency and >95% purity.

Sequential Halogenation with Protecting Groups

To enhance selectivity, temporary protecting groups (e.g., trimethylsilyl) are employed. For instance:

-

Protection : 5-fluoropyridine is silylated at the 4-position using TMSCl.

-

Bromination : Bromine is introduced at the 3-position using Br₂/FeBr₃.

-

Deprotection and Second Bromination : The TMS group is removed with HF, followed by bromination at the 4-position.

This method achieves 70–75% overall yield but requires multiple purification steps.

Halogen Exchange Reactions

Bromine-Iodine Exchange

CN102924369A describes iodine-bromine exchange reactions using CuBr in acetonitrile. Applied to 3-iodo-4-bromo-5-fluoropyridine, this method replaces iodine with bromine:

-

Reagents : CuBr (3.0 equiv)

-

Solvent : MeCN

-

Temperature : 60–80°C

-

Reaction Time : 6–8 hours

Yields reach 78–85%, though stoichiometric CuBr amounts limit scalability.

Catalytic Halogen Exchange

Palladium-catalyzed cross-coupling offers a greener alternative. For example, Suzuki-Miyaura coupling with boronic acids can introduce bromine, but this approach is less explored for this compound.

Analytical and Optimization Data

Table 1: Comparison of Bromination Methods

化学反応の分析

Types of Reactions: 3,4-Dibromo-5-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding fluoropyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions with bases like potassium carbonate.

Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Reduction Products: Fluoropyridine derivatives with reduced bromine content.

科学的研究の応用

3,4-Dibromo-5-fluoropyridine has several applications in scientific research:

作用機序

The mechanism of action of 3,4-Dibromo-5-fluoropyridine depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which affect the electron density on the pyridine ring. This makes it a versatile intermediate in various organic transformations .

類似化合物との比較

Comparison with Structural Isomers

Key Structural and Chemical Properties

3,4-Dibromo-5-fluoropyridine belongs to a family of dibromo-fluoropyridine isomers. These isomers share the same molecular formula (C₅H₂Br₂FN ) and weight (254.89 g/mol ) but differ in substituent positions, leading to distinct physicochemical and reactivity profiles. A comparative analysis is provided below:

Table 1: Structural Isomers of Dibromo-Fluoropyridines

Note on CAS Numbers: A critical discrepancy exists in the CAS number for 3,4-Dibromo-2-fluoropyridine, which is listed as 1260843-59-1 in , conflicting with the CAS number for this compound in . This may indicate a data entry error; researchers should verify CAS numbers from authoritative databases.

Electronic and Steric Effects

- This compound: The fluorine atom at the 5-position (meta to bromine) creates a polarized electron distribution, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- 3,4-Dibromo-2-fluoropyridine : Fluorine at the 2-position (ortho to bromine) increases steric hindrance and electron-withdrawing effects, which may reduce reactivity in certain catalytic processes.

- 2,3-Dibromo-6-fluoropyridine : Fluorine at the 6-position (para to bromine) could stabilize intermediates in aromatic substitution reactions due to resonance effects.

Physical Properties

While specific data (e.g., melting points, solubility) are unavailable in the provided evidence, trends can be inferred:

- Solubility : Fluorine at the 5-position (this compound) may enhance polarity compared to the 2- or 6-positions, improving aqueous solubility.

- Stability : Steric crowding in 3,4-Dibromo-2-fluoropyridine might reduce thermal stability relative to other isomers.

Research Considerations

- Analytical Characterization : $^1$H NMR and $^13$C NMR (as in ) are critical for confirming substituent positions in isomers.

- Applications : Substituent positioning directly influences bioactivity and material properties. For instance, fluorine’s position affects metabolic stability in pharmaceuticals .

生物活性

3,4-Dibromo-5-fluoropyridine is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. This specific substitution pattern enhances its reactivity and biological activity. The compound's molecular formula is C5H3Br2FN, and its molecular weight is approximately 236.89 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through specific mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can modulate metabolic pathways involved in disease processes. This inhibition is primarily due to the electron-withdrawing effects of the bromine and fluorine substituents, enhancing binding affinity to enzyme active sites .

- Receptor Binding : It engages with specific receptors, potentially influencing signaling pathways that regulate cellular functions. The presence of halogens in its structure allows for stronger interactions with receptor sites compared to non-halogenated analogs .

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes .

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cell lines. Its ability to interfere with DNA replication and repair mechanisms makes it a candidate for further development as an anticancer agent .

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its modulation of neurotransmitter systems could play a role in protecting neuronal cells from damage .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptosis rates, with IC50 values indicating effective cytotoxicity at low concentrations (10-20 µM). Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and activated caspase pathways .

Case Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus showed promising results. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL. The compound was found to disrupt the bacterial cell wall integrity and inhibit biofilm formation, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Comparative Analysis with Similar Compounds

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Yes | Yes |

| 3,4-Difluoropyridine | Structure | Moderate | No |

| 2-Bromo-5-fluoropyridine | Structure | Low | Moderate |

Q & A

Q. What are the standard synthetic routes for preparing 3,4-Dibromo-5-fluoropyridine?

The synthesis typically involves sequential halogenation of fluoropyridine derivatives. A common approach includes:

- Direct bromination : Using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution.

- Catalytic cross-coupling : Palladium-mediated reactions (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl/alkynyl groups at specific positions. For example, 3-substituted pyrrolo[2,3-b]pyridines are synthesized using Pd(PPh₃)₄ and NaH in THF, followed by purification via silica chromatography .

- Methylation : NaH and methyl iodide in THF can introduce methyl groups at the 1-position of pyrrolopyridine derivatives, as demonstrated in the synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (75% yield) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns and purity. For instance, 3,4-dimethoxyphenyl derivatives show distinct aromatic proton signals in the 6.5–8.5 ppm range .

- Chromatography : Silica gel chromatography is used to isolate intermediates (e.g., 36–37% yields for alkynyl-substituted pyrrolopyridines) and confirm purity (>98%) .

- Mass spectrometry : High-resolution MS validates molecular weights and isotopic patterns for halogenated products.

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of 5-fluoropyridine derivatives?

Regioselectivity is influenced by:

- Electronic effects : Fluorine’s strong electron-withdrawing nature directs bromination to meta/para positions. For example, nitration of 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine with concentrated HNO₃ favors substitution at the 3-position due to fluorine’s deactivating effect .

- Steric hindrance : Bulky substituents (e.g., methyl or methoxy groups) can block specific sites. Optimizing reaction temperature and stoichiometry minimizes competing pathways .

Q. What strategies mitigate competing substitution pathways in cross-coupling reactions involving this compound?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances selectivity for Suzuki couplings, particularly with electron-deficient boronic acids .

- Temperature control : Reactions at 90–105°C improve yields by reducing side reactions (e.g., protodeboronation) .

- Solvent systems : Biphasic toluene/EtOH/H₂O mixtures facilitate efficient coupling while stabilizing reactive intermediates .

Q. How can researchers resolve discrepancies in spectroscopic data for halogenated pyridine derivatives?

- Purity assessment : Re-purify samples via recrystallization or column chromatography to remove byproducts that distort NMR signals .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; fluorine’s anisotropic effects may shift peaks in DMSO .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to validate experimental data .

Q. What are the challenges in scaling up fluorinated pyridine syntheses, and how are they addressed?

- Fluorine handling : Use flow reactors to safely manage volatile fluorinating agents (e.g., HF or SF₄) .

- Catalyst recycling : Immobilized Pd catalysts reduce costs and improve turnover numbers in large-scale cross-couplings .

- Yield optimization : Kinetic studies identify rate-limiting steps (e.g., bromine insertion) for process intensification .

Data Contradiction and Optimization

Q. How should researchers analyze conflicting reactivity data in halogenation reactions?

Q. What methodologies improve yield in multi-step syntheses of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。